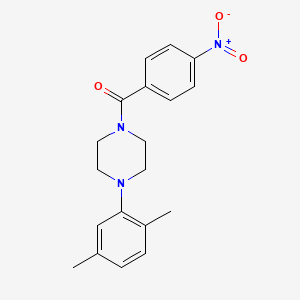
1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine, also known as DNBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative, which means that it contains a six-membered ring structure with two nitrogen atoms. The presence of the nitro and methyl groups on the benzene rings of DNBP makes it a unique and useful compound for various research purposes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine as a fluorescent probe for ROS detection involves the oxidation of the nitro group on the benzene ring by ROS, which leads to the formation of a highly fluorescent product. The fluorescence intensity of 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine is directly proportional to the concentration of ROS, which allows for quantitative analysis of ROS levels in biological samples.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine has been shown to have minimal biochemical and physiological effects on living cells and tissues, making it a safe and reliable tool for scientific research. However, the long-term effects of 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine exposure on human health are still unknown and require further investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine is its high selectivity and sensitivity for ROS detection, which allows for accurate and reliable analysis of ROS levels in biological samples. 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine is also easy to synthesize and purify, making it a cost-effective tool for scientific research. However, 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine has some limitations, including its potential toxicity at high concentrations and its limited stability in aqueous solutions.
Future Directions
There are several future directions for the use of 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine in scientific research. One potential application is its use as a diagnostic tool for ROS-related diseases such as cancer and cardiovascular diseases. 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine can also be modified to improve its selectivity and sensitivity for ROS detection, as well as its stability in aqueous solutions. Additionally, 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine can be used in combination with other fluorescent probes and imaging techniques to gain a more comprehensive understanding of ROS-related processes in living cells and tissues.
Synthesis Methods
1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine can be synthesized through several methods, including the reaction of 2,5-dimethylphenylpiperazine with 4-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 2,5-dimethylphenylpiperazine with 4-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The purity of the synthesized 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine is its use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is crucial for understanding various physiological and pathological processes. 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine has been shown to selectively detect ROS in living cells and tissues, making it a valuable tool for studying ROS-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-4-15(2)18(13-14)20-9-11-21(12-10-20)19(23)16-5-7-17(8-6-16)22(24)25/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGCQCPSKCPEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,5-Dimethylphenyl)piperazin-1-yl](4-nitrophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
![5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)





![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5699614.png)

![1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5699627.png)
![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)
